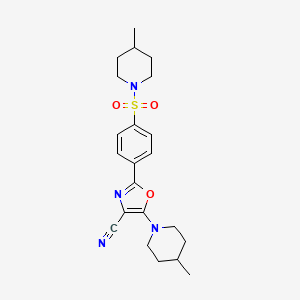![molecular formula C25H23ClN4O3 B2579751 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 923243-71-4](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Agents
The pyrido[3,2-d]pyrimidin-1(2H)-yl moiety has been explored for its potential as an antitubercular agent. Compounds with this structure have shown in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). These compounds are particularly valuable in the search for new treatments due to the emergence of multi-drug-resistant strains of Mtb .
Anticancer Activity
Derivatives of pyrido[3,2-d]pyrimidin-1(2H)-yl have been investigated for their potential to inhibit CDK2/cyclin A2, a critical enzyme in the regulation of the cell cycle. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively. Some derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
Antimicrobial Properties
The structural framework of pyrido[3,2-d]pyrimidin-1(2H)-yl compounds has also been associated with antimicrobial properties. These molecules have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The combination of anticancer and antibacterial activities in the same molecule is advantageous during cancer therapy, where the risk of bacterial infections is elevated .
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound , have been utilized as kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways within cells, and their inhibition can lead to therapeutic effects in diseases like cancer and inflammatory disorders .
Drug-Likeness and ADMET Properties
The drug-likeness of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, is an important aspect of drug development. Compounds with the pyrido[3,2-d]pyrimidin-1(2H)-yl structure have been evaluated for these properties to predict their suitability as drug candidates .
Photosynthesis-Inhibiting Activity
Some derivatives have been studied for their ability to inhibit photosynthesis in plants. This application is relevant in the development of herbicides. The inhibition of photosynthesis can lead to the death of unwanted plants without affecting non-target organisms .
Mecanismo De Acción
Target of Action
They can act as inhibitors or activators of these proteins, affecting various biological processes .
Mode of Action
Many pyrimidine derivatives interact with their targets by fitting into the active site of the enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
Without specific information on “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide”, it’s difficult to say which biochemical pathways it might affect. Pyrimidine derivatives are often involved in pathways related to cell division and dna synthesis .
Pharmacokinetics
Many pyrimidine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Pyrimidine derivatives often have effects at the cellular level, such as inhibiting cell division or modulating signal transduction pathways .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with mesityl chloride to form 4-chlorobenzyl-N-mesitylbarbituric acid. This intermediate is then cyclized with ammonium acetate to form the pyrido[3,2-d]pyrimidine ring system. The resulting compound is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "mesityl chloride", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with mesityl chloride in the presence of a base to form 4-chlorobenzyl-N-mesitylbarbituric acid", "Cyclization of 4-chlorobenzyl-N-mesitylbarbituric acid with ammonium acetate in the presence of a catalyst to form the pyrido[3,2-d]pyrimidine ring system", "Reaction of the resulting compound with acetic anhydride in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide" ] } | |
Número CAS |
923243-71-4 |
Nombre del producto |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide |
Fórmula molecular |
C25H23ClN4O3 |
Peso molecular |
462.93 |
Nombre IUPAC |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31) |
Clave InChI |
PMSUXHGUBRNWHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2579671.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)
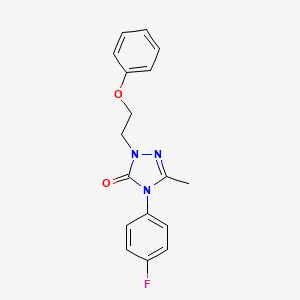
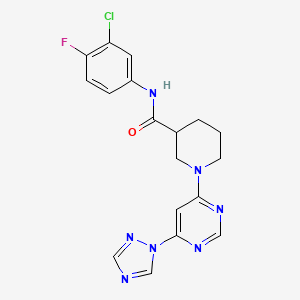
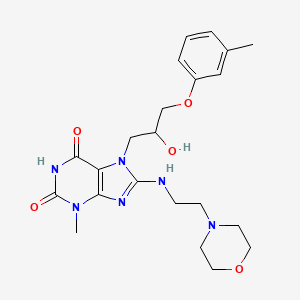
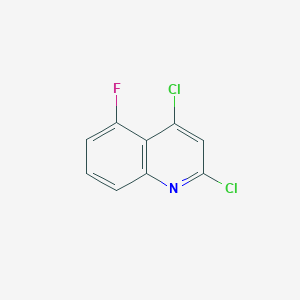
![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2579682.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2579683.png)

![3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)
